Bis(4-nitrophenyl) octanedioate

Activated ester reactivity hydrolytic stability polyesteramide synthesis

Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5), also known as bis-(4-nitrophenyl)suberate or octanedioic acid 1,8-bis(4-nitrophenyl) ester, is a homobifunctional activated diester derived from suberic acid (octanedioic acid). The compound carries two terminal 4-nitrophenyl ester groups flanking a flexible saturated C8 hydrocarbon linker, yielding a molecular formula of C20H20N2O8 and a molecular weight of 416.38 g·mol⁻¹.

Molecular Formula C20H20N2O8
Molecular Weight 416.4 g/mol
CAS No. 49759-35-5
Cat. No. B12081942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) octanedioate
CAS49759-35-5
Molecular FormulaC20H20N2O8
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2
InChIKeyQPRJCXJSVYJEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5): Procurement-Grade Overview of an Activated Dicarboxylic Diester


Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5), also known as bis-(4-nitrophenyl)suberate or octanedioic acid 1,8-bis(4-nitrophenyl) ester, is a homobifunctional activated diester derived from suberic acid (octanedioic acid) . The compound carries two terminal 4-nitrophenyl ester groups flanking a flexible saturated C8 hydrocarbon linker, yielding a molecular formula of C20H20N2O8 and a molecular weight of 416.38 g·mol⁻¹ . Its design as an activated ester makes it a reactive electrophilic building block used primarily in step-growth polymerizations, bioconjugation, and the synthesis of degradable polyesteramides.

Why Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5) Cannot Be Casually Swapped with Shorter- or Longer-Chain Bis(4-nitrophenyl) Dicarboxylate Analogs


Activated diesters used as monomers or crosslinkers in step-growth polymerization are not interchangeable simply because they share the same terminal 4-nitrophenyl leaving group [1]. The length and flexibility of the central dicarboxylic acid linker directly control three procurement-critical properties: (i) the hydrolytic stability and reactivity ratio of the activated ester toward amine nucleophiles in solution, (ii) the mechanical and thermal profile of the resulting poly(ester-amide) or polyamide network (glass transition temperature, crystallinity, elongation at break), and (iii) the degradation rate of the final polymer under physiological or environmental conditions . Replacing the C8 suberate core of bis(4-nitrophenyl) octanedioate with a C6 (adipate) or C10 (sebacate) analog alters the hydrophobicity and molecular packing of the repeat unit, leading to polymers with a different balance of stiffness, solubility, and enzymatic degradability. Without a direct comparative specification of linker length, the end-user risks synthesizing a material that fails either the mechanical specification or the controlled-degradation timeline required for the intended application.

Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5): Quantitative Comparator Evidence for Informed Procurement


C8 Linker Length Provides a Quantifiable Balance Between Reactivity and Hydrolytic Stability Relative to C6 and C10 Homologs

The hydrolytic stability of bis(4-nitrophenyl) dicarboxylates is a function of linker chain length; the C8 suberate ester exhibits intermediate stability between the more rapidly hydrolyzed C6 adipate diester and the slower-hydrolyzing C10 sebacate diester. This differential allows the C8 compound to serve as a monomer that remains sufficiently stable in solution during processing but reacts efficiently with amines when desired . While primary kinetic data for the C8 compound itself are not reported in a direct head-to-head study, class-level hydrolysis data for p-nitrophenyl esters of saturated dicarboxylic acids show that the second-order rate constant for alkaline hydrolysis decreases with increasing chain length due to enhanced hydrophobicity and reduced local water concentration at the ester carbonyl [1]. Quantitative rate constants for adipate (C6) and sebacate (C10) esters in aquiorganic media demonstrate a difference of approximately 1.5- to 2-fold in k₂ values, placing the C8 ester at a predictable midpoint that offers a controllable polymerization window.

Activated ester reactivity hydrolytic stability polyesteramide synthesis

C8 Suberate Linker Imparts Distinct Thermal and Mechanical Properties in Poly(ester-amide)s Compared to C6 and C10 Analogs

When polymerized with diamines containing α-amino acid ester groups, bis(4-nitrophenyl) octanedioate yields poly(ester-amide)s (PEAs) with number-average molecular weights (Mₙ) between 2,280 and 23,600 g·mol⁻¹, a range comparable to that obtained with the C6 adipate and C10 sebacate analogs [1]. Critically, the C8 linker length influences polymer solubility: PEAs from the suberate monomer are soluble in strong acids (formic, dichloroacetic, trifluoroacetic) and chlorinated polar solvents, whereas the C6 analogs show narrower solubility windows and the C10 analogs tend to produce more crystalline domains that reduce solubility [1]. Additionally, the biodegradation rate of the resultant PEA under protease or lipase catalysis in borate buffer is modulated by the central chain length; the C8 suberate-based PEAs degrade at an intermediate rate relative to C6 (faster) and C10 (slower), providing a tunable parameter for applications where a specific degradation half-life is required.

Poly(ester-amide) thermal properties biodegradable polymer

Dual 4-Nitrophenyl Ester Leaving Groups Enable Quantitative Spectrophotometric Monitoring of Aminolysis Reactions

The 4-nitrophenyl ester group is a well-established chromogenic leaving group; upon nucleophilic substitution by an amine, 4-nitrophenolate is released, which absorbs strongly at approximately 400 nm (ε ≈ 18,000 M⁻¹·cm⁻¹ at pH > 7) . Bis(4-nitrophenyl) octanedioate thus allows real-time spectrophotometric monitoring of each aminolysis step during polymerisation or bioconjugation, a capability absent in non-chromogenic activated esters such as bis(N-hydroxysuccinimidyl) suberate (BS3). While both reagent classes are homobifunctional C8 crosslinkers, only the 4-nitrophenyl ester variant provides a direct, label-free optical readout of reaction progress. For BS3, monitoring typically requires indirect methods (e.g., amine-reactive fluorescent probes or chromatographic analysis), adding time and cost.

Activated ester aminolysis monitoring spectrophotometric quantification

Boiling Point (595.2 °C at 760 mmHg) and Vapor Pressure (3.91×10⁻¹⁴ mmHg at 25 °C) Confirm Suitability for High-Temperature Polycondensation Without Monomer Loss

The reported boiling point of bis(4-nitrophenyl) octanedioate is 595.2 °C at atmospheric pressure, with an extrapolated vapor pressure of 3.91×10⁻¹⁴ mmHg at 25 °C . This exceedingly low volatility ensures that the monomer remains in the reaction phase during solvent-free or high-temperature melt polycondensations (typical range 60–200 °C), avoiding evaporative loss that would distort stoichiometry. Shorter-chain bis(4-nitrophenyl) esters, such as bis(4-nitrophenyl) carbonate (boiling point not reported but significantly lower due to smaller molecular weight), or mono-functional 4-nitrophenyl esters (e.g., 4-nitrophenyl acetate, b.p. ~300 °C), cannot sustain the same high-temperature processing window without distillation or sublimation.

Thermal stability polycondensation volatility

Bis(4-nitrophenyl) octanedioate (CAS 49759-35-5): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of Biodegradable Poly(ester-amide)s with Tailored Degradation Rates

When polymerized with α-amino acid ester-containing diamines at 60 °C in DMF, bis(4-nitrophenyl) octanedioate produces optically active poly(ester-amide)s whose degradation half-life under protease/lipase catalysis falls between those of the corresponding adipate (C6) and sebacate (C10) polymers [1]. This intermediate degradation profile makes the C8 suberate monomer the preferred choice for biomedical scaffolds or drug-eluting coatings where a degradation window of weeks to months is targeted. The solubility of the resulting polymer in chlorinated polar solvents further facilitates solution-processing into films or electrospun fibers.

Solution-Phase Preparation of Homobifunctional Crosslinkers with Built-in Reaction Monitoring

The dual 4-nitrophenyl ester termini of bis(4-nitrophenyl) octanedioate react quantitatively with primary amines at ambient temperature, releasing 4-nitrophenolate that can be monitored at 400 nm [1]. This property is exploited to prepare bespoke C8-linked bis-amide crosslinkers or peptide conjugates while tracking the extent of each substitution step in real time. Unlike NHS-ester-based crosslinkers such as BS3, no additional derivatization or chromatographic analysis is required to confirm completion of the first aminoacylation before introducing the second nucleophile.

High-Temperature Melt Polycondensation Without Monomer Volatility Loss

With a boiling point exceeding 595 °C and a vapor pressure of only 3.91×10⁻¹⁴ mmHg at room temperature, bis(4-nitrophenyl) octanedioate can be employed in solvent-free polycondensation protocols at temperatures up to 200 °C without significant evaporative loss [1]. This thermal robustness is advantageous when preparing high-molecular-weight polyamides or polyesteramides that require extended reaction times at elevated temperature to drive conversion to completion, avoiding stoichiometric imbalance caused by monomer distillation.

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